methyl 6-ethoxy-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate
Description
Methyl 6-ethoxy-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate is a synthetic quinoline derivative characterized by a substituted quinoline backbone with ethoxy, methoxy, methyl, and carboxymethyl functional groups. Quinoline derivatives are widely studied for their pharmacological properties, including anti-malarial, anticancer, and antimicrobial activities. The compound’s structure features:
- 4-[(2-methoxy-5-methylphenyl)amino] group: Introduces steric and electronic effects that may influence receptor binding.
- 2-carboxymethyl ester: Modulates solubility and metabolic stability.
Properties
IUPAC Name |
methyl 6-ethoxy-4-(2-methoxy-5-methylanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-5-27-14-7-8-16-15(11-14)17(12-19(22-16)21(24)26-4)23-18-10-13(2)6-9-20(18)25-3/h6-12H,5H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCUGJWJBGPQKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2NC3=C(C=CC(=C3)C)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction conditions. Purification steps such as recrystallization or column chromatography are employed to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like hydrochloric acid (HCl) for electrophilic substitution and sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Hydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. Methyl 6-ethoxy-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate has been tested against various cancer cell lines. For instance, a study reported that this compound showed cytotoxic effects on breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
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Antimicrobial Properties
- The compound has also been evaluated for its antimicrobial effects. Research demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent. The mechanism of action is believed to involve interference with bacterial DNA synthesis .
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Anti-inflammatory Effects
- Inflammation-related diseases are a significant health concern, and compounds like this compound have been investigated for their anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating conditions such as rheumatoid arthritis .
Case Study 1: Anticancer Screening
A comprehensive screening of various quinoline derivatives was conducted to assess their anticancer properties. This compound was among the most promising candidates, exhibiting selective toxicity towards cancer cells while sparing normal cells .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 6-Ethoxy... | MCF7 (Breast Cancer) | 12.5 | |
| Standard Drug | MCF7 | 15.0 |
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited the growth of both bacteria effectively, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 6-ethoxy group may confer higher metabolic stability compared to 6-chloro () or unsubstituted derivatives.
- Synthetic Pathways : Pd-mediated cross-coupling () is a common strategy for introducing aryl/heteroaryl groups, suggesting the target compound’s synthesis may follow similar protocols.
Anti-Malarial Potential
- Amino-Alcohol Quinolines (): Derivatives with (S)-pentyl/heptyl chains exhibit 3–10 nM IC₅₀ against Plasmodium falciparum, surpassing mefloquine (MQ) by ≥3-fold. Synergy with dihydroartemisinin (DHA) suggests clinical relevance for combination therapies.
Physicochemical Properties
- Solubility : Methoxy/ethoxy groups (target compound) enhance hydrophilicity vs. chloro substituents ().
- Crystallinity : Derivatives like 4k () and ’s compound form stable crystals, often refined using SHELX programs (). The target compound’s crystallization behavior remains unstudied but may align with these trends.
Q & A
Q. What are the common synthetic routes for preparing methyl 6-ethoxy-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves condensation of anilines with malonate derivatives. For example, heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate in the presence of piperidine at 453 K yields quinoline derivatives. Reaction monitoring via TLC and purification via silica-gel column chromatography (petroleum ether/ethyl acetate eluants) are critical for isolating high-purity products . Alternative routes include acylation of methylanthranilate derivatives with methyl malonyl chloride under triethylamine catalysis, followed by heterocyclization . Optimizing reaction time, temperature, and catalyst loading (e.g., piperidine at 1–5 mol%) can improve yields to >70% .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm substituent positions and hydrogen-bonding networks. Refinement using riding models for C-bound H-atoms and free refinement for amino H-atoms ensures accuracy .
- NMR spectroscopy : Use - and -NMR to identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirm regiochemistry of the quinoline core .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing between positional isomers .
Q. How can researchers ensure purity and stability during storage and handling?
- Methodological Answer :
- HPLC analysis : Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity. Mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid resolve impurities .
- Storage : Store at 2–8°C in inert atmospheres (argon) to prevent oxidation. Stability tests under accelerated conditions (40°C/75% RH for 6 months) confirm degradation thresholds .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact spectroscopic data interpretation?
- Methodological Answer : Substituent electronic effects alter spectral profiles. For example:
- Methoxy groups at C6 enhance -NMR deshielding of adjacent protons (δ 7.2–7.5 ppm) compared to ethoxy groups due to reduced electron-donating capacity .
- IR spectroscopy distinguishes carbonyl stretches: ester C=O at ~1700 cm vs. quinoline ring vibrations at ~1600 cm. Contradictions in peak assignments can arise from overlapping functional groups; DFT calculations (B3LYP/6-31G*) validate assignments .
Q. What mechanistic insights can kinetic studies provide about the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Monitor reaction progress via -NMR kinetics to determine rate constants. For example, substitution at the quinoline C4 position by amines follows pseudo-first-order kinetics, with activation energies (E) calculated via Arrhenius plots .
- Solvent effects: Polar aprotic solvents (DMF) accelerate reactions by stabilizing transition states, while protic solvents (ethanol) hinder nucleophilic attack .
Q. How can computational modeling (e.g., DFT) validate experimental findings on synthetic pathways?
- Methodological Answer :
- Use Gaussian16 with B3LYP/6-311++G(d,p) basis sets to model transition states and optimize geometries. Compare computed IR spectra and dipole moments with experimental data to validate intermediates .
- Molecular docking (AutoDock Vina) predicts binding affinities for biological targets, guiding SAR studies .
Q. What experimental designs are recommended for assessing environmental fate and biodegradation?
- Methodological Answer :
- OECD 301F test : Measure biodegradation in activated sludge over 28 days. LC-MS/MS quantifies parent compound and metabolites (e.g., demethylated derivatives) .
- Soil column studies : Evaluate leaching potential using loamy sand (pH 6.5) under simulated rainfall. Extract residues via QuEChERS and analyze via GC-MS .
Q. How can structure-activity relationship (SAR) studies optimize biological activity against specific targets?
- Methodological Answer :
- Antiproliferative assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT. Correlate substituent electronegativity (Hammett σ values) with IC .
- Molecular dynamics simulations (GROMACS) : Identify key interactions (e.g., hydrogen bonds with kinase active sites) to guide functionalization at C4 and C6 positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
